Thione (–C=S) vs. One (–C=O) Reactivity: S-Alkylation Enables Distinct Derivatization Pathways
The thione sulfur in Pyrido[2,3-d]pyridazine-5(6H)-thione is highly nucleophilic and undergoes S-alkylation, a reaction that is not available to the corresponding 5-one analog . This enables the synthesis of thioether-linked derivatives that are structurally inaccessible from the oxygen analog, while the 5-one compound is stable under identical reaction conditions, a difference that directly impacts library diversification strategies .
| Evidence Dimension | Reactivity: susceptibility to S-alkylation |
|---|---|
| Target Compound Data | Undergoes S-alkylation at the thione sulfur |
| Comparator Or Baseline | Pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7): no S-alkylation pathway |
| Quantified Difference | Qualitative binary difference (reactive vs. non-reactive) |
| Conditions | Standard S-alkylation conditions (alkyl halide, base) |
Why This Matters
Procurement of the thione is essential for any synthetic program requiring thioether-linked derivatives; the one analog cannot substitute for this purpose.
